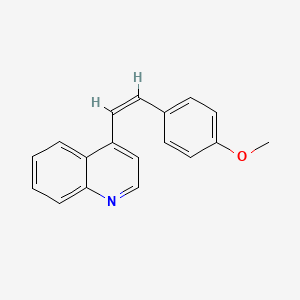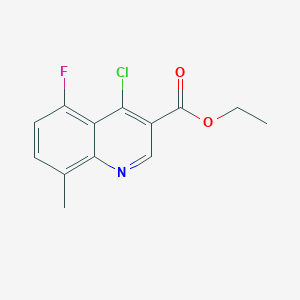
4-Borono-2-(cyclohexyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Borono-2-(cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C13H17BO5. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring, which is further substituted with a cyclohexyloxy group (-OC6H11) and a carboxylic acid group (-COOH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Borono-2-(cyclohexyloxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2)
Major Products
Aplicaciones Científicas De Investigación
4-Borono-2-(cyclohexyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials and polymers, where its unique chemical properties can be leveraged
Mecanismo De Acción
The mechanism of action of 4-Borono-2-(cyclohexyloxy)benzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and nucleotides. The boronic acid group can form cyclic esters with diols, which is a key interaction in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Boronobenzoic acid: Similar structure but lacks the cyclohexyloxy group.
2-Borono-4-methoxybenzoic acid: Similar structure but has a methoxy group instead of a cyclohexyloxy group.
Uniqueness
4-Borono-2-(cyclohexyloxy)benzoic acid is unique due to the presence of the cyclohexyloxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various applications, particularly where specific steric and electronic properties are required .
Propiedades
Número CAS |
1045780-95-7 |
|---|---|
Fórmula molecular |
C13H17BO5 |
Peso molecular |
264.08 g/mol |
Nombre IUPAC |
4-borono-2-cyclohexyloxybenzoic acid |
InChI |
InChI=1S/C13H17BO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h6-8,10,17-18H,1-5H2,(H,15,16) |
Clave InChI |
WNMWAZOKBFAFSQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)O)OC2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)








![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)



